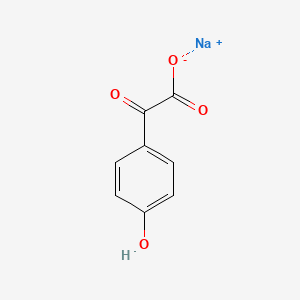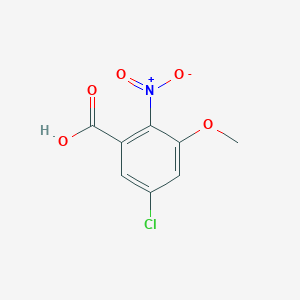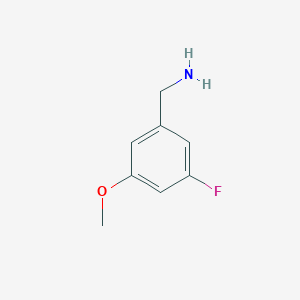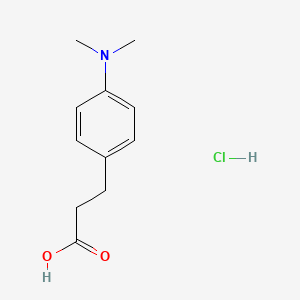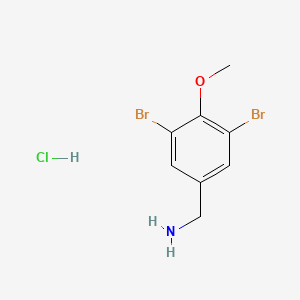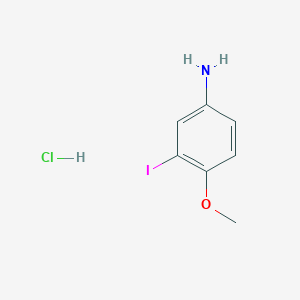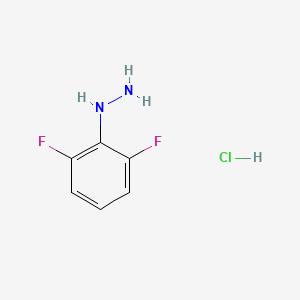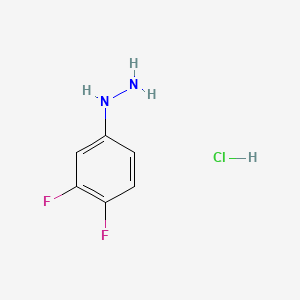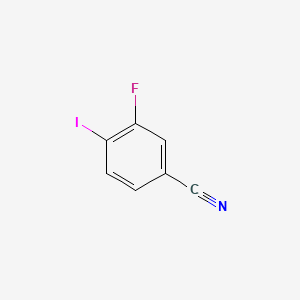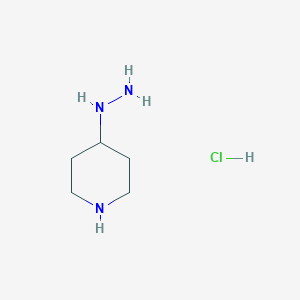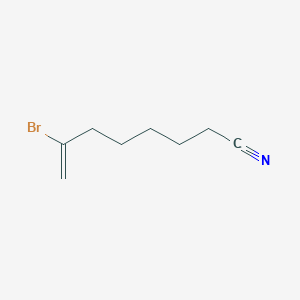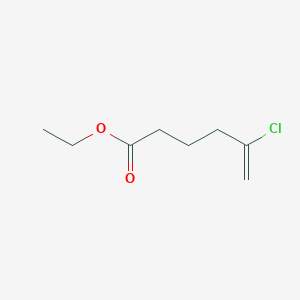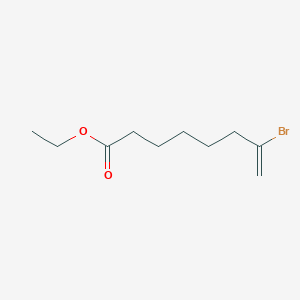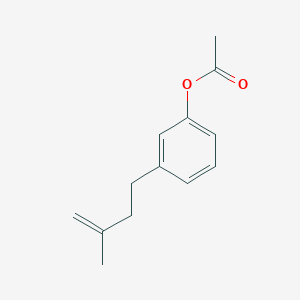
4-(3-Acetoxyphenyl)-2-methyl-1-butene
説明
“4-(3-Acetoxyphenyl)-2-methyl-1-butene” is a chemical compound. However, there is limited information available specifically for this compound12. It is related to “4-(3-Acetoxyphenyl)-2-bromo-1-butene”, which has a molecular weight of 269.141.
Synthesis Analysis
There is no specific information available on the synthesis of “4-(3-Acetoxyphenyl)-2-methyl-1-butene”. However, a chemoenzymatic approach has been developed for the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones3. This approach involves a Candida rugosa lipase (CRL)-catalyzed hydrolysis reaction3.Molecular Structure Analysis
The molecular structure of “4-(3-Acetoxyphenyl)-2-methyl-1-butene” is not explicitly available. However, a related compound, “3-(3-Acetoxyphenyl)propionic acid”, has a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “4-(3-Acetoxyphenyl)-2-methyl-1-butene”. However, related compounds have been used in various chemical reactions56.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Acetoxyphenyl)-2-methyl-1-butene” are not explicitly available. However, a related compound, “3-(3-Acetoxyphenyl)propionic acid”, has a molecular weight of 208.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 54.科学的研究の応用
Specific Scientific Field
Summary of the Application
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
Methods of Application
The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benz
Antioxidant and Antibacterial Activities
Specific Scientific Field
Summary of the Application
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
Methods of Application
The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Caffeine Metabolite
Specific Scientific Field
Summary of the Application
3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a caffeine metabolite, showed high antioxidant activity . It is a very sensitive biomarker for the consumption of relatively small amount of coffee . It can be used to inhibit prostaglandin E(2) production .
Methods of Application
The compound is soluble in dimethyl sulfoxide and methanol .
Results or Outcomes
The compound showed high antioxidant activity . It is a very sensitive biomarker for the consumption of relatively small amount of coffee . It can be used to inhibit prostaglandin E(2) production .
Porphyrin Synthesis
Specific Scientific Field
Summary of the Application
The newly synthesized 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin, TTFMPP, has been characterized . Porphyrins are molecules that are being vigorously pursued in many areas of research . They are of importance in many applications including, but not limited to, sensors , optical memories , and photocatalysis .
Methods of Application
The compound was synthesized using mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry, UV-Vis and fluorescence spectrophotometry, and cyclic voltammetry .
Results or Outcomes
The NMR confirmed the structure of the compound and the mass spectrum was in agreement with the proposed molecular formula . The UV-Vis absorption spectrum of TTFMPP shows characteristic spectral patterns similar to those of tetraphenyl porphyrin .
Chemoenzymatic Synthesis
Specific Scientific Field
Summary of the Application
A chemoenzymatic approach for the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones (3,4-DHP-2-ones) and their hydroxyphenyl derivatives has been developed .
Methods of Application
The key step in the synthesis is a Candida rugosa lipase (CRL)-catalyzed hydrolysis reaction .
Results or Outcomes
Different optically active 3,4-DHP-2-ones have been prepared with very high enantiomeric excesses (ee = 94–99%) and good yields . The enantioenriched 3,4-DHP-2-ones have easily been converted into highly functionalized ®- and (S)-1,4-dihydropyridines (1,4-DHPs) by means of a Vilsmeier–Haack reaction .
Safety And Hazards
The safety and hazards of “4-(3-Acetoxyphenyl)-2-methyl-1-butene” are not explicitly available. However, safety data sheets are available for related compounds910.
将来の方向性
There is no specific information available on the future directions of “4-(3-Acetoxyphenyl)-2-methyl-1-butene”. However, related compounds have shown potential for further research in various fields38.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be required.
特性
IUPAC Name |
[3-(3-methylbut-3-enyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)7-8-12-5-4-6-13(9-12)15-11(3)14/h4-6,9H,1,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYKXEMCHBUJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641200 | |
| Record name | 3-(3-Methylbut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetoxyphenyl)-2-methyl-1-butene | |
CAS RN |
890097-84-4 | |
| Record name | Phenol, 3-(3-methyl-3-buten-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylbut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




